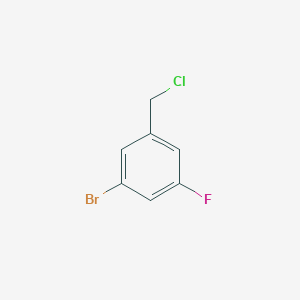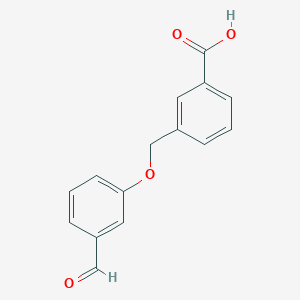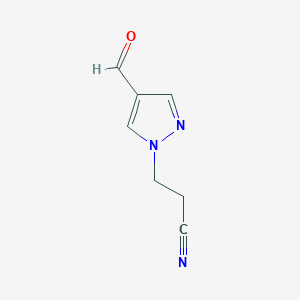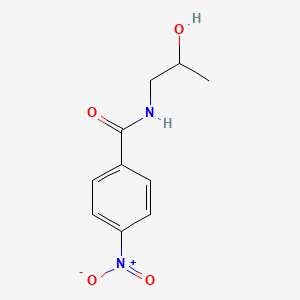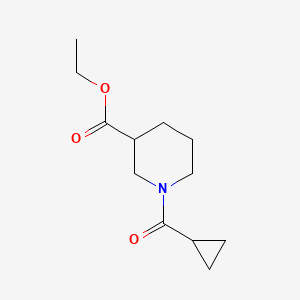![molecular formula C11H15NO5S B1438393 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid CAS No. 1152502-54-9](/img/structure/B1438393.png)
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Descripción general
Descripción
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a biochemical compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 . It is used for proteomics research . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [(4-isopropoxyanilino)sulfonyl]acetic acid . The InChI code is 1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 273.31 .Aplicaciones Científicas De Investigación
Fluorescence Binding Studies
Research by Meng et al. (2012) involved the synthesis of p-hydroxycinnamic acid amides, which are chemically related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. These compounds were studied for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such studies are crucial for understanding the binding efficiency and mechanism of similar compounds with biological macromolecules (Meng et al., 2012).
Analytical Studies of Azo Dyes
Mutar and Ali (2021) synthesized derivatives similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and conducted analytical studies on these azo and diazo dyes. Their research highlighted the importance of understanding the solubility and pH effects of these compounds, which is relevant for their potential use in various industrial and scientific applications (Mutar & Ali, 2021).
Synthesis and Biological Activity
Gein et al. (2019) synthesized compounds structurally related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This kind of research demonstrates the potential pharmaceutical applications of these compounds in treating various conditions (Gein et al., 2019).
Antibacterial Activity Evaluation
Kadian, Maste, and Bhat (2012) evaluated the antibacterial activity of compounds structurally similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. Their research contributes to understanding the potential of these compounds in combating bacterial infections (Kadian et al., 2012).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids
Rudyakova et al. (2006) explored the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, closely related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. This study provides insights into the chemical synthesis methods that can be applied to similar compounds (Rudyakova et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXIPFZQVYFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)
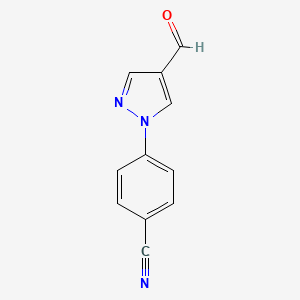
![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
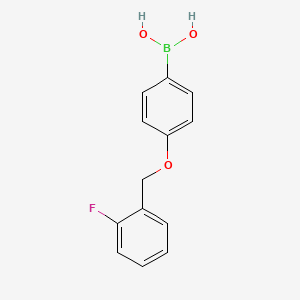
![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
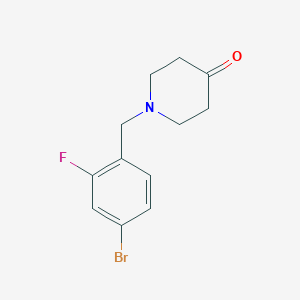
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)
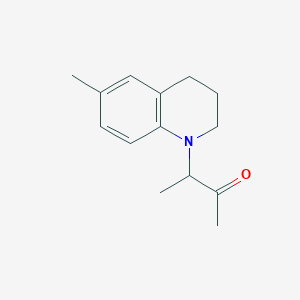
![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
